

# Molecular structure and properties of hydroxyprogesterone caproate

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An In-depth Technical Guide to Hydroxyprogesterone Caproate

## Introduction

Hydroxyprogesterone caproate (HPC), also known as 17 $\alpha$ -hydroxyprogesterone caproate or 17-OHPC, is a synthetic progestin, a derivative of the naturally occurring steroid hormone progesterone.<sup>[1][2]</sup> It is an ester of 17 $\alpha$ -hydroxyprogesterone with caproic acid (hexanoic acid).<sup>[3][4]</sup> Historically, it has been used for various gynecological conditions and, most notably, for the prevention of preterm birth in pregnant women with a history of spontaneous preterm delivery.<sup>[5][6][7]</sup> This document provides a comprehensive technical overview of the molecular structure, properties, pharmacokinetics, pharmacodynamics, synthesis, and analysis of hydroxyprogesterone caproate.

## Molecular Structure and Physicochemical Properties

Hydroxyprogesterone caproate is a white or creamy white crystalline powder.<sup>[8][9]</sup> Its structure consists of a pregnane steroid nucleus with a caproate ester at the C17 $\alpha$  position, which increases its lipophilicity and prolongs its duration of action compared to natural progesterone.<sup>[2]</sup>

## Physicochemical Data

The key physicochemical properties of hydroxyprogesterone caproate are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C <sub>27</sub> H <sub>40</sub> O <sub>4</sub>	[8][10][11]
Molecular Weight	428.60 g/mol	[4][8][9]
Melting Point	119-121 °C	[4][11][12]
Appearance	White or almost white crystalline powder	[3][8][9]
Solubility	- In organic solvents (ethanol, DMSO, dimethylformamide): ~30 mg/mL- In a 1:3 solution of ethanol:PBS (pH 7.2): ~0.25 mg/mL- Sparingly soluble in aqueous buffers	[10]
LogP (Partition Coefficient)	> 5	[13]
UV/Vis Absorbance (λ <sub>max</sub> )	240, 244 nm	[10]

## Pharmacokinetics

Hydroxyprogesterone caproate is typically administered via intramuscular injection, which allows for its slow absorption and sustained release.[2][14]

## Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption: Following intramuscular injection, HPC is absorbed slowly. Peak serum concentrations (C<sub>max</sub>) are typically reached within 3 to 7 days in non-pregnant women.[8][9]
- Distribution: It is widely distributed in the body and is extensively bound to plasma proteins, primarily albumin.[14][15]

- Metabolism: The metabolism of hydroxyprogesterone caproate is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[9][15] The metabolic pathways include reduction, hydroxylation, and conjugation (glucuronidation and sulfation).[15] Importantly, the caproate ester is not cleaved, meaning 17 $\alpha$ -hydroxyprogesterone is not a metabolite.[15][16]
- Excretion: The metabolites of HPC are eliminated in both feces (approximately 50%) and urine (approximately 30%).[4][15]

## Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of hydroxyprogesterone caproate.

Parameter	Value	Condition	Reference(s)
Elimination Half-Life (t <sub>1/2</sub> )	~7.8 days	Non-pregnant women	<a href="#">[15]</a>
~16-17 days	Pregnant women (singleton)		<a href="#">[15]</a> <a href="#">[17]</a>
~10 days	Pregnant women (twins)		<a href="#">[15]</a> <a href="#">[18]</a>
Time to Peak (T <sub>max</sub> )	3-7 days	Non-pregnant women (1000 mg dose)	<a href="#">[8]</a> <a href="#">[9]</a>
119.8 ± 50.1 hours	Pregnant women (first 250 mg dose)		<a href="#">[17]</a>
Peak Concentration (C <sub>max</sub> )	5.0 ± 1.5 ng/mL	Pregnant women (first 250 mg dose)	<a href="#">[17]</a>
12.3 - 12.5 ng/mL	Pregnant women (steady state)		<a href="#">[17]</a>
17.3 ng/mL	Pregnant women with twins (intensive sampling)		<a href="#">[18]</a>
Bioavailability (Intramuscular)	100% (in rats)	-	<a href="#">[15]</a>

## Pharmacodynamics and Mechanism of Action

Hydroxyprogesterone caproate is a synthetic progestogen that acts as an agonist at the progesterone receptor (PR).[\[2\]](#)[\[15\]](#) Its therapeutic effects are primarily mediated through its interaction with PRs in the uterus, cervix, and other tissues.[\[19\]](#)

## Receptor Binding and Signaling

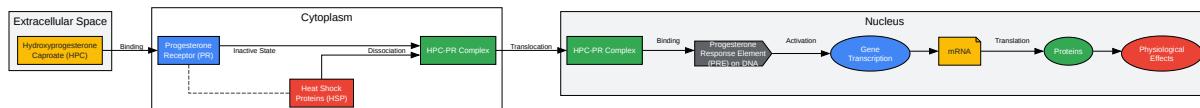
HPC binds to both progesterone receptor A (PR-A) and progesterone receptor B (PR-B).[\[15\]](#) However, its binding affinity for these receptors is lower than that of natural progesterone, at about 26-30% of progesterone's affinity.[\[15\]](#)[\[16\]](#) Upon binding, the HPC-receptor complex

translocates to the nucleus and modulates the transcription of progesterone-responsive genes. [19] This leads to a variety of downstream effects that are thought to contribute to the maintenance of pregnancy, including:

- Uterine Quiescence: Promotion of uterine muscle relaxation and reduction of contractions.[5] [14]
- Cervical Integrity: Helping the cervix to remain firm and closed.[19]
- Immunomodulation: Exerting anti-inflammatory effects that may prevent the initiation of labor. [19][20] One proposed mechanism involves the enhancement of interleukin-10 (IL-10) production by leukocytes in response to inflammatory stimuli.[20]

HPC also has a weak affinity for the glucocorticoid receptor (GR), but it is not considered to have significant glucocorticoid activity.[15][16]

## Progesterone Receptor Signaling Pathway



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Caption: Progesterone Receptor Signaling Pathway of Hydroxyprogesterone Caproate.

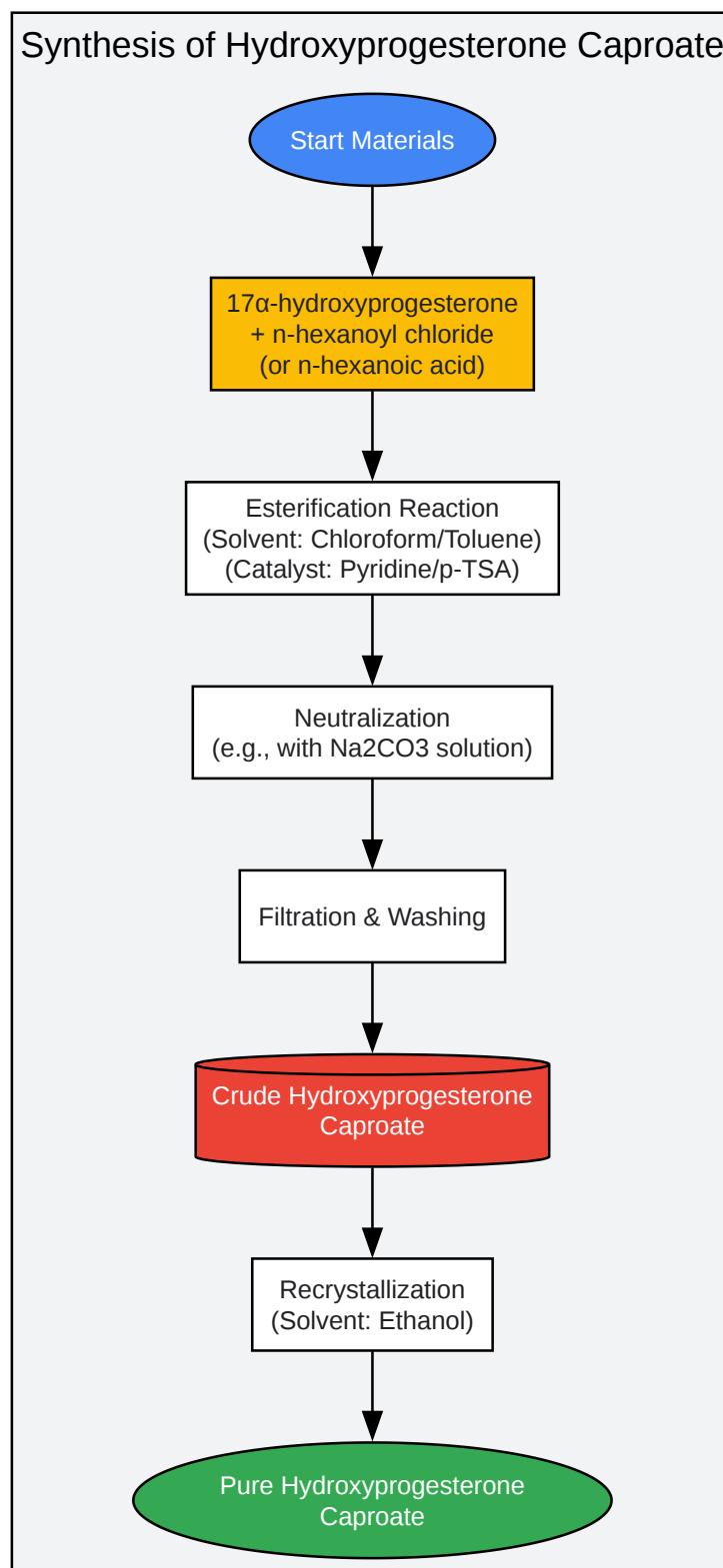
## Synthesis and Manufacturing

The synthesis of hydroxyprogesterone caproate typically involves the esterification of 17 $\alpha$ -hydroxyprogesterone with n-hexanoyl chloride or n-hexanoic acid.[21][22]

## Synthetic Workflow

A general synthetic route is as follows:

- Esterification: 17 $\alpha$ -hydroxyprogesterone is reacted with n-hexanoyl chloride in a suitable solvent like chloroform, often in the presence of a base such as pyridine to neutralize the HCl byproduct.[\[21\]](#)[\[22\]](#) Alternatively, n-hexanoic acid can be used with a catalyst like p-toluenesulfonic acid.[\[23\]](#)[\[24\]](#)
- Neutralization and Isolation: After the reaction is complete, the mixture is neutralized, and the crude product is isolated by filtration.[\[21\]](#)[\[22\]](#)
- Purification: The crude hydroxyprogesterone caproate is then purified, typically by recrystallization from a solvent such as ethanol, to yield the final product.[\[21\]](#)[\[23\]](#)



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Caption: General Synthesis Workflow for Hydroxyprogesterone Caproate.

## Analytical Methodologies

Various analytical techniques are employed for the identification, quantification, and quality control of hydroxyprogesterone caproate in pharmaceutical formulations and biological matrices.

### High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

A common and sensitive method for the simultaneous quantification of HPC and its related compounds in human plasma involves HPLC coupled with tandem mass spectrometry.[25][26]

Experimental Protocol:

- Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.[25][26]
- Chromatographic Separation:
  - Column: A reverse-phase C18 column is often used.
  - Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often containing a small amount of formic acid) is employed.[26] For example, a gradient starting from 65% aqueous phase, linearly increasing to 95% organic phase over 5 minutes.[26]
  - Flow Rate: Typically around 0.2 mL/min.[26]
  - Run Time: Approximately 15 minutes.[26]
- Mass Spectrometric Detection:
  - Ionization: Electrospray ionization (ESI) in positive ion mode is used.[26]
  - Detection Mode: Selected Reaction Monitoring (SRM) is utilized for high selectivity and sensitivity.
  - Mass Transitions (m/z):

- For HPC: 429.2 → 313.1 and 429.2 → 271.1[26]
- For an internal standard (e.g., Medroxyprogesterone acetate): 387.15 → 327.25[25]
- Quantification: The concentration of HPC is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The assay is typically linear over a range of 0.5 - 50 ng/mL.[26]

## Clinical Applications

The primary clinical indication for hydroxyprogesterone caproate has been the reduction of the risk of recurrent preterm birth in women with a singleton pregnancy who have a history of at least one prior spontaneous preterm birth.[6][7][27] The standard dosage regimen is 250 mg administered weekly via intramuscular injection, starting between 16 and 20 weeks of gestation and continuing until 37 weeks.[6][28] It has also been used in the management of amenorrhea and abnormal uterine bleeding due to hormonal imbalance.[8][29]

Note: The regulatory status and clinical recommendations for hydroxyprogesterone caproate have been subject to change and review in various regions.[15]

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